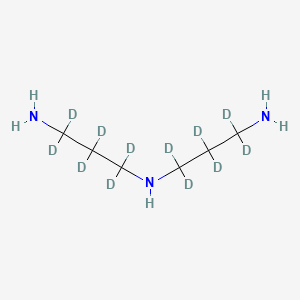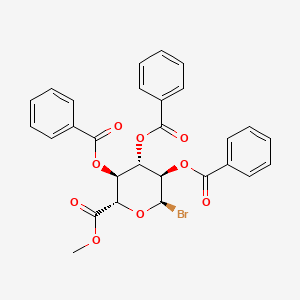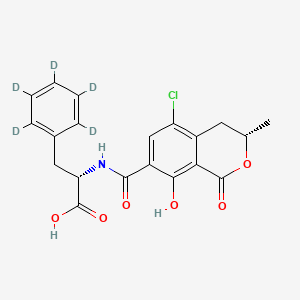
3-epi-Ochratoxin A-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-epi-Ochratoxin A-d5: is a deuterium-labeled analog of 3-epi-Ochratoxin A, a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. This compound is primarily used in scientific research to study the toxicological effects and metabolic pathways of ochratoxins. The deuterium labeling allows for precise tracking and quantification in various analytical methods.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-Ochratoxin A-d5 involves the incorporation of deuterium atoms into the molecular structure of 3-epi-Ochratoxin A. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis and purification technologies. The process includes:
Fermentation: Culturing Aspergillus or Penicillium species to produce ochratoxins.
Extraction: Isolating ochratoxins from the culture medium using solvents like methanol and water.
Deuteration: Introducing deuterium atoms through chemical reactions.
Purification: Using techniques such as liquid-liquid extraction and chromatography to obtain high-purity this compound
化学反应分析
Types of Reactions: 3-epi-Ochratoxin A-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated forms .
科学研究应用
3-epi-Ochratoxin A-d5 is extensively used in scientific research due to its labeled nature, which facilitates detailed studies on:
Chemistry: Understanding the chemical properties and reactivity of ochratoxins.
Biology: Investigating the biological effects and metabolic pathways in living organisms.
Medicine: Studying the toxicological impacts and potential therapeutic interventions.
Industry: Monitoring and controlling ochratoxin contamination in food and agricultural products
作用机制
The mechanism of action of 3-epi-Ochratoxin A-d5 involves its interaction with various molecular targets and pathways:
Protein Synthesis Inhibition: It inhibits protein synthesis by interfering with ribosomal function.
Oxidative Stress Induction: It induces oxidative stress by generating reactive oxygen species.
DNA Adduct Formation: It forms adducts with DNA, leading to genotoxic effects.
Apoptosis and Necrosis: It triggers cell death through apoptosis and necrosis pathways
相似化合物的比较
Ochratoxin A-d5: Another deuterium-labeled ochratoxin used for similar research purposes.
3-epi-Ochratoxin C-d5: A related compound with a different functional group.
Ochratoxin B: A non-chlorinated analog of ochratoxin A.
Uniqueness: 3-epi-Ochratoxin A-d5 is unique due to its specific deuterium labeling, which allows for precise tracking in metabolic studies. Its structural similarity to 3-epi-Ochratoxin A makes it an ideal analog for studying the toxicological effects and metabolic pathways of ochratoxins .
属性
分子式 |
C20H18ClNO6 |
|---|---|
分子量 |
408.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1/i2D,3D,4D,5D,6D |
InChI 键 |
RWQKHEORZBHNRI-JYRICJBVSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)C2=CC(=C3C[C@@H](OC(=O)C3=C2O)C)Cl)[2H])[2H] |
规范 SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


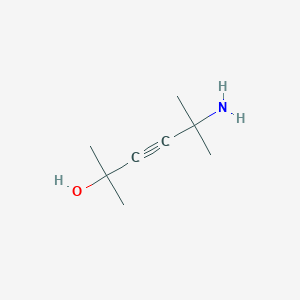
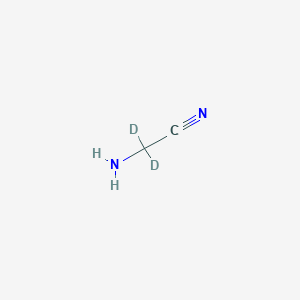
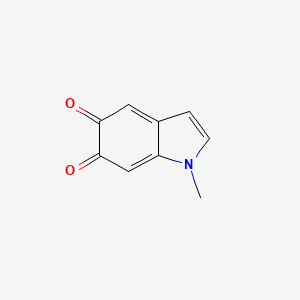
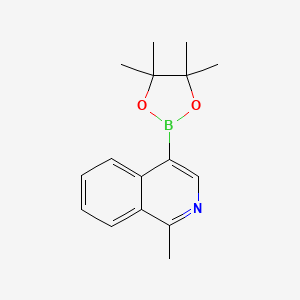
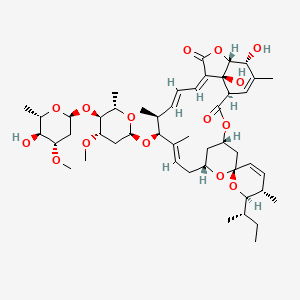
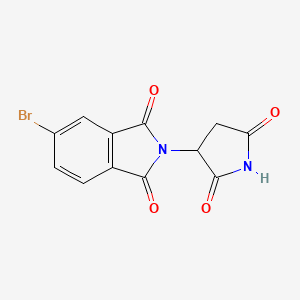
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)

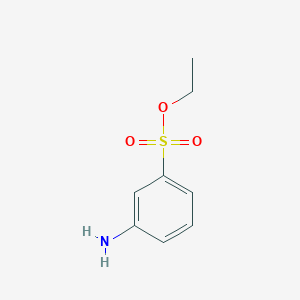
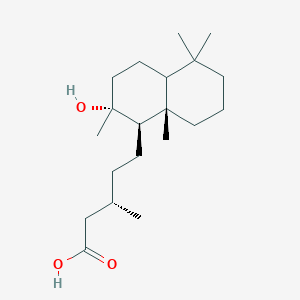
![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
